2-Amino-2-methyl-pent-4-enoic acid methyl ester
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Description
2-Amino-2-methyl-pent-4-enoic acid methyl ester is a compound that falls within the category of amino acid methyl esters. These compounds are derivatives of amino acids, which are fundamental building blocks of proteins and play a crucial role in various biological processes. The specific structure of 2-Amino-2-methyl-pent-4-enoic acid methyl ester suggests that it contains an amino group, a methyl group, and an alkene moiety within its pentanoic acid backbone, which is esterified with methanol.
Synthesis Analysis
The synthesis of amino acid methyl esters, such as 2-Amino-2-methyl-pent-4-enoic acid methyl ester, can be achieved through the reaction of amino acids with methanol in the presence of trimethylchlorosilane at room temperature. This method has been shown to produce a series of amino acid methyl ester hydrochlorides in good to excellent yields. It is compatible not only with natural amino acids but also with other aromatic and aliphatic amino acids, indicating that it could be applicable to the synthesis of 2-Amino-2-methyl-pent-4-enoic acid methyl ester .
Molecular Structure Analysis
While the provided papers do not directly discuss the molecular structure of 2-Amino-2-methyl-pent-4-enoic acid methyl ester, they do provide insights into the structural aspects of similar compounds. For instance, the methyl ester of 2-amino-1-cyclopentene-1-carbodithioic acid demonstrates that such molecules can act as ligands, forming complexes with various metals. The bonding in these complexes occurs through the nitrogen and sulfur atoms, with strong delocalization observed in the chelate ring . This information suggests that the molecular structure of 2-Amino-2-methyl-pent-4-enoic acid methyl ester could also allow it to form complexes with metals, potentially through the amino group.
Chemical Reactions Analysis
The chemical reactivity of amino acid methyl esters is influenced by the presence of both the amino group and the ester group. The amino group can participate in the formation of bonds with metal ions, as seen in the case of the methyl ester of 2-amino-1-cyclopentene-1-carbodithioic acid, which can form chelates with Ni(II), Pd(II), Pt(II), and Rh(III) . The ester group, on the other hand, could be involved in hydrolysis reactions, leading to the formation of the corresponding amino acid and methanol. These reactions are not explicitly discussed in the provided papers but are common for ester-containing compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Amino-2-methyl-pent-4-enoic acid methyl ester are not directly detailed in the provided papers. However, based on the general properties of amino acid methyl esters, it can be inferred that the compound is likely to be a solid at room temperature and may exhibit good solubility in organic solvents due to the presence of the ester group. The compound's chemical properties, such as reactivity and stability, would be influenced by the functional groups present in its structure, particularly the amino and ester groups .
Scientific Research Applications
Synthesis and Applications in Organic Chemistry
- Diastereoselective Synthesis : A study demonstrates the diastereoselective amidoallylation of glyoxylic acid, leading to the efficient synthesis of optically active γ,δ-unsaturated α-amino acids, a process potentially applicable to compounds like 2-Amino-2-methyl-pent-4-enoic acid methyl ester (Shigeo Sugiyama et al., 2013).
- Stereocontrolled Synthesis : Another study highlights the stereocontrolled synthesis of γ‐Fluorinated α‐Amino Acids, indicating methodologies that could be adapted for the synthesis and manipulation of 2-Amino-2-methyl-pent-4-enoic acid methyl ester derivatives (K. Laue et al., 2000).
properties
IUPAC Name |
methyl 2-amino-2-methylpent-4-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-4-5-7(2,8)6(9)10-3/h4H,1,5,8H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKALQONYAVQDGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=C)(C(=O)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-2-methylpent-4-enoate |
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